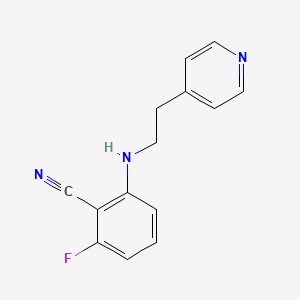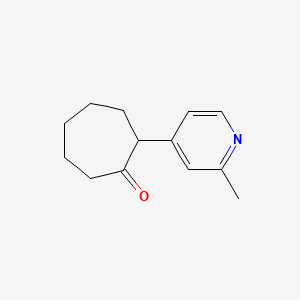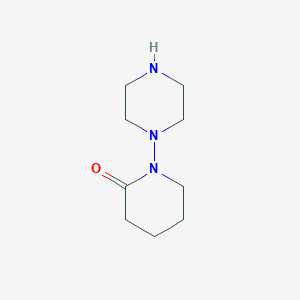![molecular formula C10H22N2 B8279332 Methyl[3-(1-methylpiperidin-4-yl)propyl]amine](/img/structure/B8279332.png)
Methyl[3-(1-methylpiperidin-4-yl)propyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl[3-(1-methylpiperidin-4-yl)propyl]amine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of various pharmaceuticals and organic compounds. This compound is known for its significant role in medicinal chemistry due to its unique structural properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[3-(1-methylpiperidin-4-yl)propyl]amine typically involves the reaction of 1-methylpiperidine with propylamine under specific conditions. One common method includes the use of sodium triacetoxyborohydride as a reducing agent in the presence of acetic acid and dichloromethane as solvents . The reaction is carried out at room temperature for several hours to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. For instance, the use of continuous flow reactors and automated synthesis platforms can enhance the yield and purity of the compound. Additionally, the optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl[3-(1-methylpiperidin-4-yl)propyl]amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, which can exhibit different biological activities and chemical properties.
Aplicaciones Científicas De Investigación
Methyl[3-(1-methylpiperidin-4-yl)propyl]amine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Methyl[3-(1-methylpiperidin-4-yl)propyl]amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist at certain receptor sites, modulating the activity of neurotransmitters or other signaling molecules . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A basic structure similar to Methyl[3-(1-methylpiperidin-4-yl)propyl]amine, widely used in medicinal chemistry.
N-Methylpiperidine: Another derivative with similar structural features and applications.
4-Methylpiperidine: Shares the piperidine core structure and is used in various chemical syntheses.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Propiedades
Fórmula molecular |
C10H22N2 |
|---|---|
Peso molecular |
170.30 g/mol |
Nombre IUPAC |
N-methyl-3-(1-methylpiperidin-4-yl)propan-1-amine |
InChI |
InChI=1S/C10H22N2/c1-11-7-3-4-10-5-8-12(2)9-6-10/h10-11H,3-9H2,1-2H3 |
Clave InChI |
SNMXJGILSWQFLQ-UHFFFAOYSA-N |
SMILES canónico |
CNCCCC1CCN(CC1)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details


Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2,4-Dinitro-5-[bis(2-chloroethyl)amino]benzonitrile](/img/structure/B8279308.png)

![1-[(2,4-Difluorophenyl)methyl]-2,5-dimethyl-1H-pyrrole](/img/structure/B8279321.png)





